3,5-Diisopropylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3,5-di(propan-2-yl)benzoic acid |
InChI |
InChI=1S/C13H18O2/c1-8(2)10-5-11(9(3)4)7-12(6-10)13(14)15/h5-9H,1-4H3,(H,14,15) |
InChI Key |
ATZYXOARJYNLLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C(=O)O)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Process Intensification
Conventional Synthetic Methodologies
Conventional approaches to synthesizing 3,5-Diisopropylbenzoic acid have primarily relied on established organic reactions, notably the Friedel-Crafts alkylation and subsequent functional group manipulations.
Friedel-Crafts Alkylation of Phenolic Carboxylic Acid Precursors
The Friedel-Crafts alkylation stands as a cornerstone for the synthesis of this compound. This electrophilic aromatic substitution reaction introduces isopropyl groups onto a phenolic precursor.
Table 1: Representative Conditions for Friedel-Crafts Alkylation of 4-Hydroxybenzoic Acid
| Starting Material | Alkylating Agent | Catalyst | Temperature (°C) | Reported Yield | Reference |
|---|---|---|---|---|---|
| 4-Hydroxybenzoic acid | Isopropanol (B130326) | Sulfuric Acid | 60-65 | - | evitachem.comsmolecule.com |
| 4-Hydroxybenzoic acid | Diisopropyl ether | Sulfuric Acid | 60-80 | - | google.com |
| 4-Hydroxybenzoic acid | Isopropanol | Solid Acid Catalyst | 40-60 | 78% | chemicalbook.com |
The directing effects of the hydroxyl and carboxyl groups on the aromatic ring are crucial in determining the position of the incoming isopropyl groups. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. In the case of 4-hydroxybenzoic acid, the hydroxyl group directs the alkylation to the positions ortho to it, which are positions 3 and 5. This leads to the desired 3,5-diisopropyl substitution pattern. Careful control of reaction conditions is necessary to promote the desired regioselectivity and minimize the formation of unwanted isomers. google.com The alkylation of salicylic (B10762653) acid (2-hydroxybenzoic acid) with isopropanol using a sulfuric acid catalyst has been shown to yield 2-hydroxy-3,5-diisopropyl benzoic acid, demonstrating the influence of the starting precursor on the final product's isomeric structure. prepchem.com
Alternative Esterification and Subsequent Saponification Strategies
An alternative synthetic route involves the esterification of the carboxylic acid precursor, followed by saponification. Saponification is a process that involves the hydrolysis of an ester under basic conditions to yield an alcohol and the salt of a carboxylic acid. vedantu.comlibretexts.org
This strategy can be applied to precursors like methyl 4-hydroxy-3,5-diisopropylbenzoate. The saponification is typically carried out using a base such as sodium hydroxide (B78521) in an ethanol/water mixture. This reaction is essentially the reverse of esterification. vedantu.com The resulting carboxylate salt is then acidified to produce the final this compound. This multi-step approach can be advantageous for purification and isolation of the final product.
Advanced Synthetic Approaches and Process Optimization
In recent years, there has been a significant push towards developing more efficient, scalable, and sustainable methods for chemical synthesis. Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, has been a key focus.
Continuous Flow Synthesis for Enhanced Efficiency and Scalability
Continuous flow synthesis has emerged as a powerful tool for the production of this compound and its derivatives. nih.govresearchgate.net This technique offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. smolecule.comnih.gov
In a continuous flow setup for the synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid, a solution of 4-hydroxybenzoic acid in a mixture of isopropanol and water is pumped through a heated reactor coil. nih.gov The reaction conditions, such as temperature, flow rate, and residence time, can be precisely controlled to optimize the yield and purity of the product. researchgate.netresearchgate.net For instance, a scaled-up continuous flow synthesis demonstrated the production of 4-hydroxy-3,5-diisopropylbenzoic acid with a high yield and a residence time of only 30 minutes. nih.govresearchgate.net This machine-assisted protocol highlights the potential for significant process intensification and large-scale production. nih.gov The optimization of these parameters is crucial for maximizing efficiency and minimizing the formation of byproducts. researchgate.net
Table 2: Comparison of Batch vs. Continuous Flow Synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Several hours | 30 minutes | smolecule.comnih.govresearchgate.net |
| Temperature Control | Less precise | Highly precise | nih.gov |
| Scalability | Limited | Readily scalable | nih.govresearchgate.net |
| Reported Yield | 78% | up to 92% | chemicalbook.comresearchgate.net |
Ultrasonic-Assisted Synthesis for Reaction Rate Acceleration
Ultrasonic irradiation has been demonstrated as an effective method for accelerating the synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid. In a solvent-free approach, the reaction between 4-hydroxybenzoic acid and isopropanol using a solid acid catalyst can be completed in 1-3 hours at 40-60°C with 500W of ultrasonic power, achieving a 78% yield. chemicalbook.com This method offers a significant reduction in reaction time and energy consumption compared to conventional heating methods and eliminates the need for volatile organic solvents. High-performance liquid chromatography (HPLC) analysis confirmed that the final product after crystallization contained less than 0.1% impurities. chemicalbook.com
Table 2: Ultrasonic-Assisted Synthesis Parameters
| Parameter | Value | Outcome | Reference |
|---|---|---|---|
| Temperature | 40 - 60 °C | Accelerated reaction | chemicalbook.com |
| Ultrasonic Power | 500 W | High efficiency | chemicalbook.com |
| Reaction Time | 1 - 3 hours | Reduced from conventional methods | chemicalbook.com |
Application of Heterogeneous Catalysis (e.g., Solid Acid Catalysts)
The use of heterogeneous catalysts, particularly solid acids, presents a greener and more sustainable alternative to traditional homogeneous catalysts like mineral acids in the synthesis of this compound and its derivatives. smolecule.com
Solid acid catalysts, such as zeolites and sulfonated carbon catalysts, have been successfully employed in the alkylation of p-hydroxybenzoic acid. These catalysts are favored for their reduced corrosiveness and ease of separation from the reaction mixture, allowing for their reuse in subsequent batches. chemicalbook.com For example, after the completion of an ultrasonic-assisted synthesis, the solid acid catalyst can be simply filtered off and is ready for the next reaction cycle. chemicalbook.com The recyclability of these catalysts contributes to a more economical and environmentally friendly process. Studies have shown that these catalysts can be reused multiple times without a significant loss in activity. encyclopedia.pub
Homogeneous catalysts, such as sulfuric acid, are effective but present challenges in terms of separation, waste generation, and equipment corrosion. savemyexams.comyoutube.com In contrast, heterogeneous catalysts exist in a different phase from the reactants and products, allowing for easy filtration and recovery. savemyexams.comyoutube.com While homogeneous catalysts often exhibit high activity and selectivity due to their uniform distribution in the reaction medium, heterogeneous catalysts offer significant practical advantages in industrial processes. savemyexams.comethz.ch The development of highly active and stable heterogeneous catalysts, such as sulfonated mesoporous silica (B1680970) which can achieve an 82% yield under mild conditions, demonstrates their potential to replace traditional homogeneous systems.
Mechanistic Insights into Reaction Pathways
The primary synthetic route to this compound and its precursors is the Friedel-Crafts alkylation. smolecule.comevitachem.com In the case of synthesizing 4-hydroxy-3,5-diisopropylbenzoic acid, the reaction involves the electrophilic substitution of p-hydroxybenzoic acid with an alkylating agent like isopropanol or diisopropyl ether. google.com The reaction is typically catalyzed by an acid, which facilitates the formation of an isopropyl cation, the reactive electrophile.
Elucidation of Friedel-Crafts Alkylation Mechanisms
The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for forming carbon-carbon bonds on an aromatic ring. masterorganicchemistry.comiitk.ac.in The reaction proceeds via an electrophilic aromatic substitution mechanism. iitk.ac.inaakash.ac.in
In the synthesis of this compound, the mechanism involves the following key steps:
Formation of the Electrophile : A strong acid catalyst, typically a Lewis acid like aluminum chloride (AlCl₃) or a mineral acid like sulfuric acid (H₂SO₄), is used to generate an electrophile from an alkylating agent. masterorganicchemistry.comaakash.ac.ingoogle.com Common alkylating agents for this synthesis are isopropyl alcohol or diisopropyl ether. google.comgoogleapis.com The acid protonates the alcohol or ether, facilitating the formation of a secondary isopropyl carbocation (CH₃)₂CH⁺, which acts as the electrophile.
Electrophilic Attack : The electron-rich aromatic ring of the benzoic acid derivative attacks the isopropyl carbocation. masterorganicchemistry.comlibretexts.org This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity. libretexts.org
Deprotonation : A base (like HSO₄⁻) removes a proton from the carbon atom where the isopropyl group attached, restoring the aromaticity of the ring and resulting in the alkylated product. libretexts.org
The carboxylic acid (-COOH) group on the benzoic acid ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. This deactivating nature makes the Friedel-Crafts reaction on benzoic acid itself challenging. However, in the synthesis starting from p-hydroxybenzoic acid, the hydroxyl (-OH) group is an activating, ortho-para directing group, which facilitates the substitution at the positions ortho to it (positions 3 and 5). The presence of the carboxylic acid group, in this case, helps to control the reaction and prevent over-alkylation. google.comgoogleapis.com
Kinetic Modeling and Reaction Rate Analysis
The rate and efficiency of the synthesis of this compound are influenced by several reaction parameters. Kinetic studies focus on optimizing these conditions to maximize yield and purity.
Key factors influencing the reaction kinetics include:
Temperature : Increasing the reaction temperature generally accelerates the reaction rate. One kinetic study showed that raising the temperature from 60°C to 80°C could reduce the required reaction time from eight hours to four. However, higher temperatures also increase the risk of forming undesirable byproducts from over-alkylation. A common temperature range for this alkylation is 60-65°C. googleapis.com
Catalyst Concentration : The amount and strength of the acid catalyst are crucial. Sufficient catalyst is needed to generate the electrophile at a reasonable rate, but excessive amounts can lead to side reactions and complicate purification.
Reactant Stoichiometry : The molar ratio of the reactants is a critical variable. For instance, using a 2:1 molar ratio of isopropyl alcohol to 4-hydroxybenzoic acid has been found to minimize unreacted starting material while preventing the formation of diisopropyl ether.
Reaction Time : Longer reaction times can lead to a decrease in yield due to the formation of byproducts from subsequent reactions. researchgate.net Optimization studies have identified an ideal balance, with one report suggesting 70°C for 6 hours as optimal, yielding 75-80% of the desired product.
The table below summarizes findings from process optimization studies for the synthesis starting from 4-hydroxybenzoic acid.
| Parameter | Condition | Outcome/Observation | Reference(s) |
| Temperature | 60-65°C | Optimal temperature range for the reaction. | googleapis.com |
| 60°C → 80°C | Reduces reaction time from 8h to 4h but increases risk of triisopropyl byproducts. | ||
| Reaction Time | Longer Times | Decreased yield due to byproduct formation. | researchgate.net |
| 6 hours at 70°C | Optimal time, yielding 75-80% of the product. | ||
| Reactant Ratio | 2:1 (Isopropyl Alcohol:4-HBA) | Minimizes unreacted starting material and diisopropyl ether formation. | |
| Water Conc. | Increased | Lowered solubility of starting material, leading to precipitation. | researchgate.net |
Byproduct Formation and Control Strategies
During the Friedel-Crafts alkylation for the synthesis of this compound, several byproducts can form, reducing the purity and yield of the final product.
Identification of Alkylation Byproducts (e.g., over-alkylated species, ether impurities, monoalkylated compounds)
The complex nature of the Friedel-Crafts reaction can lead to a mixture of products. Common impurities identified during the synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid include:
Over-alkylated Species : Since the introduction of an alkyl group can activate the aromatic ring, further alkylation can occur, leading to polyalkylated products. libretexts.org In this synthesis, species like 2,4,6-trisisopropyl phenol (B47542) have been identified as byproducts. google.comgoogleapis.com
Ether Impurities : When using an alcohol as the alkylating agent, it can react with the hydroxyl group on the aromatic ring or with another alcohol molecule, forming ether impurities. An identified ether byproduct is 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid. googleapis.comgoogleapis.com
Monoalkylated Compounds : Incomplete reaction can result in the presence of mono-substituted products, such as 4-hydroxy-3-isopropylbenzoic acid. googleapis.comgoogleapis.com
Isomeric Byproducts : Misdirected alkylation can lead to the formation of isomers like 2,4-diisopropyl phenol. google.comgoogleapis.com
Other Impurities : Dimer impurities, such as 4,4'-oxydibenzoic acid, have also been reported. googleapis.comgoogle.com
The table below lists identified byproducts in the synthesis starting from 4-hydroxybenzoic acid.
| Byproduct Type | Specific Compound Name | Reference(s) |
| Over-alkylated | 2,4,6-Trisisopropyl phenol | google.comgoogleapis.com |
| Ether Impurity | 3,5-Di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid | googleapis.comgoogleapis.com |
| Monoalkylated | 4-Hydroxy-3-isopropylbenzoic acid | googleapis.comgoogleapis.com |
| Isomeric | 2,4-Diisopropyl phenol | google.comgoogleapis.com |
| Dimer | 4,4'-Oxydibenzoic acid | googleapis.comgoogle.com |
Methodologies for Minimizing Impurity Generation
Controlling byproduct formation is crucial for achieving high purity and yield. Several strategies are employed:
Temperature Control : Maintaining the reaction at an optimal temperature (e.g., 60-65°C) is critical to prevent both incomplete reactions and over-alkylation that can occur at higher temperatures. googleapis.com
Catalyst Choice : The use of mineral acids like sulfuric acid helps suppress over-alkylation. Alkylating p-hydroxybenzoic acid instead of phenol directly also controls exhaustive alkylation and the formation of isomeric byproducts. googleapis.comgoogle.com
Purification Techniques : Specific washing and purification steps are essential. For example, ether impurities can be removed by washing the aqueous reaction mass at a basic pH with a solvent like toluene (B28343). googleapis.comgoogleapis.com Monoalkylated impurities can be removed through methanol-water purification, and dimer impurities can be reduced by repetitive washing with hot water. googleapis.comgoogleapis.com Dissolving the crude product in methanol (B129727) and precipitating it in chilled water is another effective industrial purification method.
Control of Reaction Time : Prolonging the reaction time can increase the concentration of impurities; therefore, the reaction is typically stopped once the starting material is consumed to a sufficient degree. researchgate.netnih.gov
Sustainable Synthesis Methodologies
Efforts to develop more environmentally friendly synthetic routes have focused on reducing solvent use and energy consumption.
Solvent-Free Reaction Conditions
A sustainable approach to the synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid involves performing the reaction under solvent-free conditions, often enhanced by alternative energy sources. One such method utilizes ultrasonic irradiation to drive the reaction between 4-hydroxybenzoic acid and isopropyl alcohol.
Key features of this solvent-free methodology include:
Use of Solid Acid Catalysts : Recyclable solid acid catalysts, such as zeolites or sulfonated resins, can be used instead of corrosive liquid mineral acids.
Ultrasonic Irradiation : Applying ultrasonic power (e.g., 500 W) accelerates the reaction, likely through the phenomenon of acoustic cavitation, which creates localized high-temperature and high-pressure zones. beilstein-journals.org
Reduced Reaction Time and Energy : The reaction can be completed in 1-3 hours at a moderate temperature of 40-60°C, which is a significant reduction in time and energy compared to conventional heating methods.
High Yield and Purity : This method has been reported to achieve yields of around 78%, with post-crystallization impurity levels below 0.1%. chemicalbook.com
Environmental Benefits : The elimination of volatile organic solvents reduces waste and environmental impact, aligning with the principles of green chemistry.
Exploration of Microbial and Enzymatic Routes for Analogous Structures
While direct microbial or enzymatic synthesis pathways for this compound are not extensively documented in publicly available research, significant progress has been made in developing biocatalytic routes for structurally analogous compounds, particularly other substituted benzoic acids. These advancements highlight the potential of using microorganisms and enzymes to produce complex aromatic molecules, offering alternatives to traditional chemical synthesis. Research in this area has primarily focused on two main strategies: the use of whole-cell microbial systems for biotransformation and the application of isolated enzymes for specific catalytic reactions.
One notable area of exploration is the microbial production of isopropylbenzoic acid isomers. For instance, a mutant strain of Pseudomonas veronii, designated ZW-A, has been successfully engineered to produce 4-isopropylbenzoic acid. researchgate.net This was achieved by blocking the natural metabolic pathway for α-pinene degradation at the point of the desired product. The wild-type P. veronii ZW can completely mineralize α-pinene, but through mutagenesis, the metabolic pathway in the ZW-A strain was disrupted, leading to the accumulation of 4-isopropylbenzoic acid. researchgate.net Optimization of the culture medium resulted in a significant increase in the accumulation rate of the target compound. researchgate.net
Table 1: Microbial Synthesis of 4-Isopropylbenzoic Acid
| Microorganism | Precursor | Product | Accumulation Rate |
|---|---|---|---|
| Pseudomonas veronii ZW-A (mutant) | α-Pinene | 4-Isopropylbenzoic acid | 19% to 30.4% |
Data sourced from research on the biotransformation of α-pinene by a mutant bacterial strain. researchgate.net
Enzymatic routes to substituted benzoic acids have also been a major focus of research, particularly the use of decarboxylases for the regioselective carboxylation of phenolic compounds. This approach is seen as a biocatalytic equivalent of the Kolbe-Schmitt reaction. nih.gov A variety of ortho-benzoic acid decarboxylases have been shown to catalyze the reverse reaction of carboxylation on a broad range of phenolic substrates. nih.govd-nb.info These enzymes exhibit excellent regioselectivity, adding a carboxyl group specifically at the ortho position to a hydroxyl group on the aromatic ring. nih.govd-nb.info
The substrate scope of these enzymes has been investigated with various complex molecules, including polyphenols and flavoring agents. d-nb.info For example, 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae and salicylic acid decarboxylase from Trichosporon moniliiforme have demonstrated the ability to carboxylate substrates like cinnamic and phenylacetic acid esters. d-nb.info The efficiency of these enzymatic carboxylations can be quite high, with some reactions achieving near-quantitative yields. d-nb.info This demonstrates the potential for applying such enzymatic systems to produce a wide array of substituted benzoic acids, provided a suitably substituted phenolic precursor is available.
Table 2: Enzymatic Carboxylation of Phenolic Substrates by ortho-Benzoic Acid Decarboxylases
| Enzyme Source | Substrate | Product | Yield |
|---|---|---|---|
| Various ortho-Benzoic Acid Decarboxylases | Resveratrol | 3,5-Dihydroxy-4'-isopropenyl-trans-stilbene-2-carboxylic acid | 95% d-nb.info |
| Various ortho-Benzoic Acid Decarboxylases | Oxyresveratrol | 2',4,4',6'-Tetrahydroxy-trans-stilbene-3-carboxylic acid | 66% d-nb.info |
| Various ortho-Benzoic Acid Decarboxylases | Saturated Resveratrol | 1,3-Bis(4-hydroxyphenyl)propane-2-carboxylic acid | 45% d-nb.info |
Data sourced from studies on the regioselective enzymatic carboxylation of bioactive polyphenols. d-nb.info
These examples of microbial and enzymatic synthesis of analogous structures underscore the potential for developing biocatalytic methods for producing complex molecules like this compound. The ability to engineer microbial metabolic pathways and the broad substrate tolerance of certain enzymes are key enablers for future research in this area.
Chemical Transformations and Functionalization Studies
Decarboxylation Reactions of the Carboxylic Acid Moiety
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. For aromatic carboxylic acids, this process can be influenced by various factors, including the presence of catalysts and specific reaction conditions.
The decarboxylation of hydroxy benzoic acids, including derivatives like 3,5-diisopropylsalicylic acid, can be facilitated by certain catalytic systems.
Alkali Metal Hydroxides : Alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), can serve as catalysts in the decarboxylation of certain hydroxybenzoic acids. google.comorganic-chemistry.orgnih.gov For instance, the decarboxylation of 4-hydroxy-3,5-diisopropylbenzoic acid to yield 2,6-diisopropyl phenol (B47542) is carried out in the presence of an alkali metal hydroxide catalyst in a high boiling solvent. google.com The most common method for decarboxylation involves heating the sodium salt of a carboxylic acid with soda lime (a mixture of NaOH and CaO). lneya.com These earth-abundant catalysts are advantageous due to their cost-effectiveness. organic-chemistry.org Computational studies on the Csp-H silylation of alkynes catalyzed by alkali metal hydroxides have provided insights into their catalytic mechanisms, suggesting that they can facilitate C-H activation. nih.gov
Enzymatic Decarboxylation : Salicylic (B10762653) acid decarboxylase, an enzyme found in organisms like Trichosporon moniliiforme, catalyzes the reversible decarboxylation of salicylic acid to phenol. nih.gov This enzyme exhibits a preference for C2-hydroxybenzoate derivatives. nih.gov Structural and mutational studies have identified key amino acid residues (Glu8, His169, Asp298, Trp239, and Arg235) responsible for its catalytic activity and substrate recognition. nih.gov Through protein engineering, a mutant enzyme with a 26.4-fold increase in catalytic efficiency for salicylic acid has been developed. nih.gov
The efficiency of decarboxylation reactions is significantly influenced by reaction conditions such as temperature and the presence of solvents.
Temperature : Heating is a crucial factor for initiating decarboxylation. lneya.com For example, 3,5-diisopropylsalicylic acid is used to prepare 2,4-diisopropyl-phenol at a temperature of 200°C. chemicalbook.comlookchem.com The decarboxylation of other hydroxybenzoic acids also occurs at elevated temperatures, with the specific temperature range depending on the stability of the acid. google.com For instance, acids in the salicylic acid series generally require temperatures between 170°C and 185°C, while more stable acids like p-hydroxybenzoic acid may need temperatures from 210°C to 220°C or higher. google.com The thermal decomposition of 3,5-diisopropylsalicylic acid has been observed in the temperature range of 125-360°C. rudn.ru
Solvents : High-boiling solvents are often employed in decarboxylation reactions. google.com Solvents such as ethylene (B1197577) glycol, dimethylformamide, or dimethylacetamide are used in the decarboxylation of 4-hydroxy-3,5-diisopropylbenzoic acid. google.com The choice of solvent can impact the reaction, and in some cases, reactions are carried out without a solvent. lneya.com
Derivatization of the Carboxylic Acid Group
The carboxylic acid group of 3,5-diisopropylsalicylic acid is a key functional group that can be chemically modified to synthesize a variety of derivatives. Esterification and amidation are two common derivatization reactions.
Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. This reaction is often used to create intermediate compounds for further synthesis.
Methyl Esters : 3,5-Diisopropylsalicylic acid can be esterified to form its corresponding methyl ester. This methyl ester can then be converted into other derivatives, such as hydrazides. A general method for the methyl esterification of carboxylic acids involves the use of polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine and sodium carbonate. organic-chemistry.org
Amidation is the process of forming an amide bond between a carboxylic acid and an amine. This reaction is valuable for creating diverse molecular scaffolds with potential applications in various fields. While specific examples of amidation directly on 3,5-diisopropylsalicylic acid are not detailed in the provided search results, general principles of amidation can be applied. For example, copper(II) perchlorate (B79767) has been shown to react with 3-amino-5-methylpyrazole (B16524) in acetonitrile (B52724) to yield an acetylated product, demonstrating the potential for amidation of coordinated acetonitrile. rsc.org
Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group on the aromatic ring of 3,5-diisopropylsalicylic acid can also be a site for chemical modification, although it is important to distinguish this from 3,5-diisopropylbenzoic acid, which lacks this hydroxyl group. The presence of the hydroxyl group is a key feature of salicylic acid and its derivatives.
Etherification : Etherification reactions can be performed on the phenolic hydroxyl group. This typically involves reacting the compound with an alkyl halide in the presence of a base catalyst, such as sodium hydroxide, to form an ether.
Hydrogen Atom Abstraction : In the presence of certain reactive species like the tert-butylperoxy radical (tert-butylOO•), the phenolic hydroxyl group of 3,5-diisopropylsalicylic acid can undergo hydrogen atom abstraction. researchgate.net This reaction leads to the formation of a phenoxyl radical, which can then undergo further reactions. researchgate.net
Etherification Reactions (e.g., allyloxy derivatives)
The phenolic hydroxyl group of 3,5-diisopropylsalicylic acid can undergo etherification to yield various ether derivatives. A common method for this transformation is the Williamson ether synthesis. This reaction typically involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion. This intermediate then reacts with an electrophilic alkyl halide, such as an allyl halide, to form the corresponding ether.
Research has documented the synthesis of allyloxy derivatives of this compound. For instance, the preparation of (2-(allyloxy)-3,5-diisopropylphenyl)trimethylsilane has been reported, starting from 3,5-diisopropylsalicylic acid. scholaris.ca This indicates the successful etherification of the hydroxyl group with an allyl group.
Table 1: General Conditions for Phenolic Etherification
| Reagent Type | Example | Role |
|---|---|---|
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Deprotonates the phenolic -OH group to form a phenoxide. |
| Alkylating Agent | Allyl bromide, Methyl iodide | Provides the alkyl group that attaches to the oxygen atom. |
| Solvent | Acetone, Dimethylformamide (DMF) | Provides a medium for the reaction. |
Esterification of the Phenolic Hydroxyl Group
While the carboxylic acid group of 3,5-diisopropylsalicylic acid is readily esterified, the esterification of the phenolic hydroxyl group presents more challenges. The direct reaction of phenols with carboxylic acids to form esters is typically a very slow and inefficient process, making it unsuitable for most preparative purposes. libretexts.org
To achieve esterification at the phenolic site, more reactive acylating agents are generally required. The reaction is often facilitated by first converting the phenol into its more reactive conjugate base, the phenoxide ion, by treatment with a base like sodium hydroxide. libretexts.org This phenoxide can then react with acyl chlorides or acid anhydrides to form the desired phenyl ester.
Another specialized method involves the use of a borate-sulfuric acid catalyst complex, which enables the direct esterification of phenolic compounds with carboxylic acids in a single stage. google.com
Table 2: Reagents for Esterification of Phenolic Hydroxyl Groups
| Acylating Agent | Catalyst/Co-reagent | General Conditions |
|---|---|---|
| Acyl Chloride (R-COCl) | None or a weak base (e.g., pyridine) | Vigorous reaction, often at room temperature. libretexts.org |
| Acid Anhydride ((R-CO)₂O) | Acid (e.g., H₂SO₄) or Base (e.g., pyridine) | Slower than acyl chlorides, often requires heating. libretexts.org |
| Carboxylic Acid (R-COOH) | Borate-Sulfuric Acid Complex | Specialized catalyst for direct esterification. google.com |
Aromatic Ring Functionalization
The benzene (B151609) ring of 3,5-diisopropylsalicylic acid is activated towards electrophilic attack due to the presence of the electron-donating hydroxyl and isopropyl groups.
Electrophilic Aromatic Substitution (e.g., halogenation, nitration, sulfonation)
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. lumenlearning.com
Halogenation : This reaction introduces a halogen atom (Cl, Br) onto the aromatic ring. It typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a sufficiently strong electrophile. libretexts.org
Nitration : The introduction of a nitro group (-NO₂) is achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). lumenlearning.commasterorganicchemistry.com
Sulfonation : This process introduces a sulfonic acid group (-SO₃H) onto the ring. It is typically carried out using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. masterorganicchemistry.com The electrophile in this reaction is SO₃ or protonated SO₃. google.commasterorganicchemistry.com Sulfonation is notably a reversible reaction. lumenlearning.commasterorganicchemistry.com
Table 3: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Typical Reagents | Electrophile |
|---|---|---|
| Bromination | Br₂, FeBr₃ | Br⁺ (or polarized Br₂) |
| Chlorination | Cl₂, AlCl₃ | Cl⁺ (or polarized Cl₂) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |
| Sulfonation | SO₃, H₂SO₄ | SO₃ / HSO₃⁺ |
Regiochemical Control in Subsequent Substitution Reactions
The position of a new substituent on the aromatic ring of 3,5-diisopropylsalicylic acid is determined by the directing effects of the groups already present: the hydroxyl (-OH), the carboxylic acid (-COOH), and the two isopropyl (-CH(CH₃)₂) groups.
-OH group : A powerful activating group and an ortho, para-director.
-CH(CH₃)₂ groups : Activating groups and ortho, para-directors.
-COOH group : A deactivating group and a meta-director.
The available positions for substitution on the ring are C4 and C6. The combined influence of the existing substituents dictates the outcome. The hydroxyl group at C2 strongly activates the ortho position (C6) and the para position (C4). The isopropyl group at C3 activates its ortho positions (C2 and C4) and its para position (C6). Similarly, the isopropyl group at C5 activates its ortho positions (C4 and C6) and its para position (C2). The carboxylic acid group at C1 directs incoming electrophiles to the meta positions (C3 and C5), which are already occupied.
Advanced Characterization and Analytical Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of 3,5-diisopropylbenzoic acid, from the connectivity of atoms to the types of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Substitution Patterns and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, which allows for the confirmation of the substitution pattern on the benzene (B151609) ring.
In the ¹H NMR spectrum, the protons of the isopropyl groups would be expected to show a doublet for the methyl groups and a septet for the methine proton, a characteristic splitting pattern. The aromatic protons would appear as distinct signals, and their splitting pattern and chemical shifts would confirm the 1,3,5-substitution.
The ¹³C NMR spectrum would show unique signals for each carbon atom in a different chemical environment. Due to the symmetry of the molecule, the two isopropyl groups would be equivalent, simplifying the spectrum. The chemical shifts of the aromatic carbons would definitively establish the substitution pattern.
¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Predicted | |||
| ~12-13 | Singlet | 1H | -COOH |
| ~7.8 | Singlet | 2H | Aromatic H-2, H-6 |
| ~7.5 | Singlet | 1H | Aromatic H-4 |
| ~3.0 | Septet | 2H | -CH(CH₃)₂ |
¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| Predicted | |
| ~172 | -COOH |
| ~150 | Aromatic C-3, C-5 |
| ~130 | Aromatic C-1 |
| ~128 | Aromatic C-4 |
| ~125 | Aromatic C-2, C-6 |
| ~34 | -CH(CH₃)₂ |
Application of Lanthanide Shift Reagents in NMR Studies
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The exact mass can be used to calculate the elemental composition.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the isopropyl substituents.
Predicted HRMS Fragmentation Data for this compound
| Fragment Ion (m/z) | Possible Structure/Loss |
|---|---|
| 206.1307 (M+) | C₁₃H₁₈O₂ |
| 191.1072 | [M - CH₃]⁺ |
| 163.1123 | [M - COOH]⁺ |
| 148.0888 | [M - COOH - CH₃]⁺ |
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
For this compound, the FTIR spectrum would be expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid, as well as a sharp, intense peak for the C=O carbonyl stretch. The C-H stretching of the aromatic ring and the isopropyl groups would also be visible.
FT-Raman spectroscopy, being complementary to FTIR, would be particularly useful for observing the vibrations of the non-polar bonds, such as the C-C bonds of the aromatic ring and the isopropyl groups.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Weak |
| C-H stretch (Aromatic) | 3100-3000 | Strong |
| C-H stretch (Aliphatic) | 3000-2850 | Strong |
| C=O stretch (Carboxylic Acid) | 1710-1680 | Medium |
| C=C stretch (Aromatic) | 1600-1450 | Strong |
Chromatographic Method Development for Purity and Process Monitoring
Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for quantifying its concentration. A reversed-phase HPLC method would be most suitable, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.
The development of a robust HPLC method would involve optimizing parameters such as the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with an acid modifier like formic or trifluoroacetic acid), flow rate, and column temperature to achieve good resolution between the main peak of this compound and any potential impurities. Detection is typically performed using a UV detector at a wavelength where the aromatic ring strongly absorbs. This technique is crucial for quality control in both laboratory-scale synthesis and industrial production.
Gas Chromatography (GC) for Volatile Byproduct Analysis
Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. In the context of the synthesis of this compound, GC could theoretically be applied to identify and quantify volatile byproducts that may form during the reaction. The synthesis of substituted benzoic acids can sometimes generate side products through processes like incomplete alkylation, dealkylation, or other side reactions, some of which may be volatile.
However, a review of available literature does not provide specific examples or data on the use of GC for the analysis of volatile byproducts from the synthesis of this compound. It is worth noting that benzoic acid and its derivatives are polar compounds, which can pose challenges for GC analysis, such as peak tailing and poor resolution. To overcome these issues, derivatization is often employed to convert the acidic proton of the carboxylic acid into a less polar functional group, thereby improving chromatographic performance researchgate.net. A study on the determination of benzoic acid in fruit juice utilized GC with mass spectrometry (GC-MS) for detection, highlighting the applicability of the technique for this class of compounds after appropriate sample preparation scholarsresearchlibrary.com.
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular structure, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
A comprehensive search for the crystal structure of this compound in crystallographic databases did not yield any specific results. However, detailed crystallographic data is available for the closely related compound, 2-hydroxy-3,5-diisopropylbenzoic acid (also known as 3,5-diisopropylsalicylic acid) researchgate.netnih.gov. The analysis of this analog reveals key structural features that could be anticipated in this compound.
In the solid state, molecules of this compound would be expected to pack in a manner that maximizes favorable intermolecular interactions. Based on the structures of other benzoic acid derivatives, a primary and highly predictable interaction is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two neighboring molecules researchgate.net. This head-to-head arrangement creates a stable eight-membered ring motif.
| Interaction Type | Potential Role in this compound Crystal Packing |
| Hydrogen Bonding | Formation of centrosymmetric dimers via carboxylic acid groups. |
| π–π Stacking | Potential for offset stacking between aromatic rings, influenced by steric hindrance from isopropyl groups. |
| Van der Waals Forces | Significant contributions from interactions between the alkyl groups, influencing the overall packing efficiency. |
This table is predictive and based on the analysis of similar structures, as no experimental data for this compound is available.
The conformation of a molecule in the solid state refers to the specific spatial arrangement of its atoms. For this compound, key conformational features would include the orientation of the carboxylic acid group relative to the benzene ring and the rotational positions of the two isopropyl groups.
The carboxylic acid group is generally expected to be nearly co-planar with the benzene ring to maximize resonance stabilization. However, slight twisting is common due to packing forces in the crystal lattice. The isopropyl groups possess rotational freedom around the C(aryl)-C(isopropyl) bond. In the solid state, their conformation would be fixed in a position that minimizes steric clash with adjacent molecules and the carboxylic acid group.
In the crystal structure of 2-hydroxy-3,5-diisopropylbenzoic acid, three independent molecules are present in the asymmetric unit, each adopting a slightly different conformation, stabilized by an intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups researchgate.net. While this compound lacks this hydroxyl group and therefore the intramolecular hydrogen bond, the principle of adopting a low-energy conformation to optimize intermolecular packing would still apply. The specific torsion angles defining the orientation of the isopropyl groups would be a key feature revealed by an experimental crystal structure determination.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
No dedicated studies using Density Functional Theory (DFT) or other quantum chemical methods to elucidate the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or reactivity descriptors for 3,5-Diisopropylbenzoic acid have been found. Such calculations would be necessary to predict its behavior in chemical reactions.
While the steric and electronic effects of alkyl groups on benzoic acid are qualitatively understood, specific computational analyses quantifying these effects for the 3,5-diisopropyl substitution pattern are not available. Research on other sterically hindered benzoic acids has been performed, but direct quantitative data on the impact of the two meta-positioned isopropyl groups on the acidity, reactivity of the carboxyl group, and aromatic ring of this compound is missing from computational literature.
Molecular Dynamics and Conformational Studies
There is no evidence of molecular dynamics (MD) simulations being performed to study the conformational landscape of this compound. Such studies would provide valuable information on the rotational barriers of the isopropyl and carboxylic acid groups, as well as the molecule's behavior and interactions in various solvent environments.
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling of reaction mechanisms, including the identification of transition states and calculation of activation energies, involving this compound has not been reported. This type of investigation is crucial for understanding reaction kinetics and pathways, for instance, in its esterification or other derivatization reactions.
Spectroscopic Property Simulations and Validation with Experimental Data
While experimental spectra (like NMR or IR) may exist for this compound, computational simulations of these spectra (e.g., using DFT) and their validation against experimental data have not been published. These simulations are essential for the accurate assignment of spectral peaks and for confirming the computed molecular structure.
Future research applying computational methods to this compound would be invaluable for building a comprehensive understanding of its chemical properties and for guiding its potential applications.
Applications in Materials Science and Catalysis Research
Ligand Design in Coordination Chemistry
The utility of a molecule as a ligand in coordination chemistry is predicated on its ability to bond with a central metal atom to form a coordination complex. While benzoic acid and its derivatives are commonly employed as ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, there is a lack of specific studies detailing the use of 3,5-Diisopropylbenzoic acid for these purposes.
Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
There are no available scientific reports on the successful synthesis of Metal-Organic Frameworks or coordination polymers using this compound as the primary organic linker. The steric hindrance provided by the two isopropyl groups at the 3 and 5 positions could theoretically influence the resulting framework's topology and porosity, but this remains a hypothetical consideration without experimental evidence.
Exploration of Multifunctional Hybrid Materials
The incorporation of organic molecules into inorganic matrices to create multifunctional hybrid materials is a burgeoning area of materials science. However, the role of this compound in the development of such materials has not been documented in the available literature.
Catalytic Applications and Catalyst Development
The application of organic molecules as catalysts or as components of catalytic systems is a cornerstone of modern chemistry. While the electronic and steric properties of substituted benzoic acids can be tuned for specific catalytic activities, research into the catalytic potential of this compound is not apparent in the public domain.
Evaluation as a Component in Homogeneous or Heterogeneous Catalytic Systems
There is no information available regarding the evaluation of this compound as a component in either homogeneous or heterogeneous catalytic systems. Its potential to act as a co-catalyst, ligand for a catalytically active metal center, or as a catalyst itself has not been reported.
Precursor in Advanced Materials Synthesis
The use of specific organic molecules as precursors for the synthesis of advanced materials is a common strategy in materials chemistry. However, there are no documented instances of this compound being used as a precursor for the synthesis of advanced materials.
Intermediate in Agrochemical and Dyestuff Synthesis Research
In synthetic organic chemistry, 3,5-disubstituted benzoic acids serve as important building blocks for more complex molecules, including those with applications in agriculture and the dye industry.
Research into analogous compounds highlights the potential of the this compound scaffold as an intermediate. For example, 3,5-dihydroxybenzoic acid is a known precursor in the synthesis of certain pesticides and plant growth regulators. Similarly, 3,5-dimethylbenzoic acid is a foundational material for environmentally friendly insecticides, such as methoxyfenozide (B170004) and tebufenozide. The synthesis of various herbicides and other agrochemicals also utilizes intermediates like 3,5-dichlorobenzoic acid. These examples demonstrate a pattern where the 3,5-disubstituted benzoic acid structure is a key component in building the final active agrochemical product.
In the context of dyestuff synthesis, azo dyes are a major class of synthetic colorants, constituting about two-thirds of all dyes. Their synthesis typically involves a diazotization reaction of an aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. Benzoic acid derivatives can function as these coupling components. The presence of activating groups on the benzene (B151609) ring, such as hydroxyl or amino groups, facilitates the electrophilic aromatic substitution reaction with the diazonium salt. While direct use of this compound as a coupling component is not prominently documented, its structure could be modified (e.g., by introducing a hydroxyl group) to create a viable intermediate for producing azo dyes with specific properties, where the bulky isopropyl groups could influence solubility and fastness.
Impurity Profiling, Analysis, and Control in Industrial Processes
Identification of Key Process Impurities
The synthesis of 3,5-Diisopropylbenzoic acid, typically achieved through the Friedel-Crafts alkylation of a benzoic acid precursor with an isopropylating agent, can lead to the formation of several process-related impurities.
During the alkylation process, the substitution of isopropyl groups onto the aromatic ring may not proceed with perfect selectivity, resulting in a mixture of related compounds. The primary byproducts include under-alkylated, over-alkylated, and isomerically substituted benzoic acids.
Monoalkylated Impurities: Incomplete alkylation can lead to the presence of 3-isopropylbenzoic acid.
Over-alkylated Impurities: The addition of more than two isopropyl groups can result in various triisopropylbenzoic acid isomers.
Isomeric Impurities: Besides the desired 3,5-substitution pattern, other isomers such as 2,5-diisopropylbenzoic acid or 3,4-diisopropylbenzoic acid may be formed.
Ether Impurities: When using alkylating agents like diisopropyl ether, byproducts can be formed. For instance, the alkylation of p-hydroxybenzoic acid can lead to the formation of isomeric byproducts that are difficult to remove. google.com
These impurities are structurally similar to the target molecule, often making their separation challenging. Their presence can affect the physical properties and downstream performance of the final product.
Table 1: Potential Alkylation Byproducts in this compound Synthesis
| Impurity Type | Examples | Origin |
|---|---|---|
| Monoalkylated | 3-Isopropylbenzoic acid | Incomplete di-alkylation of the aromatic ring. |
| Over-alkylated | Triisopropylbenzoic acid (various isomers) | Excessive alkylation beyond the desired disubstitution. |
| Isomeric | 2,5-Diisopropylbenzoic acid, 3,4-Diisopropylbenzoic acid | Non-selective positioning of the isopropyl groups on the ring. |
| Ether Impurities | Isopropyl benzoate | Side reaction with the alkylating agent (e.g., isopropanol). |
The formation of dimeric or other oligomeric impurities can occur under certain process conditions, potentially through intermolecular reactions. In one synthesis of a related compound, 4-hydroxy-3,5-diisopropylbenzoic acid, analysis by HPLC after crystallization and drying showed total impurities to be less than 0.1%, indicating a high degree of purity can be achieved, minimizing oligomeric content. chemicalbook.com
Quality Control and Analytical Validation in Production
The development of analytical methods is focused on both identifying and quantifying this compound and its potential impurities. High-Performance Liquid Chromatography (HPLC) is the most prominent technique for this purpose.
Quantitative Analysis (Purity and Assay): A reversed-phase HPLC (RP-HPLC) method is typically developed for determining the purity of this compound and quantifying any impurities. The development process involves a systematic approach to optimize separation and detection:
Column Selection: A C18 column is commonly used for separating aromatic acids and their related substances.
Mobile Phase Optimization: A gradient mixture of an aqueous buffer (e.g., 0.1% triethylamine (B128534) adjusted to an acidic pH) and an organic solvent (e.g., a mixture of acetonitrile (B52724) and methanol) is often employed to achieve effective separation of all components.
Detector Wavelength: The compound is monitored using a UV detector set at a wavelength that provides maximum absorbance for this compound, ensuring high sensitivity. For similar benzoic acid derivatives, wavelengths around 205 nm have proven effective.
In-Process Controls: During production, HPLC is used to track the reaction's progress by monitoring the consumption of starting materials and the formation of the product. A reaction might be considered complete when the starting material falls below a specified threshold, such as <5%.
Qualitative Analysis (Impurity Identification): While HPLC is excellent for quantification, identifying unknown impurities requires more advanced techniques. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for impurity profiling. LC-MS provides molecular weight information for unknown peaks detected in the chromatogram, which is crucial for proposing their chemical structures. In the synthesis of related compounds like 4-hydroxy-3,5-diisopropylbenzoic acid, LC-MS has been successfully used to identify minor by-products, enabling a better understanding and control of the reaction chemistry.
The table below outlines typical analytical methods used in the quality control of benzoic acid derivatives.
| Analytical Method | Purpose | Typical Parameters | Application in this compound QC |
| RP-HPLC | Quantitative analysis of purity and specific impurities. | Column: C18Mobile Phase: Gradient of aqueous buffer and organic solvent (Acetonitrile/Methanol)Detector: UV | Routine purity testing of final product; In-process monitoring of reaction completion. |
| LC-MS | Qualitative analysis for the identification of unknown impurities. | Combines HPLC separation with mass spectrometry detection. | Characterization of impurity profiles in development batches; Investigation of out-of-spec results. |
| Gas Chromatography (GC) | Analysis of residual solvents and volatile impurities. | Column: Capillary column (e.g., DB-624)Detector: FID | To ensure levels of solvents used in synthesis and purification are below accepted safety limits. |
Once an analytical method, such as an RP-HPLC procedure, is developed, it must be rigorously validated to ensure it is reliable, reproducible, and fit for its intended purpose. Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH). The key validation parameters are detailed below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability of the method to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). | The main peak should be well-resolved from all impurity peaks, demonstrating peak purity via techniques like photodiode array (PDA) detection. |
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. | A correlation coefficient (r²) of >0.999 for a plot of concentration versus detector response. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known amounts of spiked impurities. | Recovery of the spiked impurities should be within a predefined range, typically 80-120%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). | The Relative Standard Deviation (%RSD) for a series of measurements should be less than a specified value (e.g., <15% for impurities at low levels). |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. The precision at the LOQ level should meet acceptance criteria (%RSD < 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). | The results should remain consistent and within specifications when minor changes are made to the method parameters. |
By validating the analytical procedures, manufacturers can be confident that the data used for batch release, in-process control, and stability testing are accurate and reliable, ensuring that every batch of this compound consistently meets the required quality standards.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
